molecular formula C6H6N2S2 B2605858 6-Sulfanylidene-1H-pyridine-3-carbothioamide CAS No. 872271-47-1

6-Sulfanylidene-1H-pyridine-3-carbothioamide

Cat. No. B2605858
CAS RN: 872271-47-1
M. Wt: 170.25
InChI Key: QAFPROLFUYFWAR-UHFFFAOYSA-N
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Description

6-Sulfanylidene-1H-pyridine-3-carbothioamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a thioamide group. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A comprehensive study on the synthesis and evaluation of antimicrobial activity of derivatives related to 6-Sulfanylidene-1H-pyridine-3-carbothioamide reveals significant findings. These compounds, including isothiazolo[5,4-b]pyridin-3(2H)-ones and N-substituted 2-sulfanylnicotinamides, exhibited potent antimicrobial properties against various strains of bacteria and fungi. The synthesis process utilized a cyclic route enabling reversible conversion among the derivatives, with N-(aralkyl)-2-sulfanylnicotinamides showing the highest fungitoxicity and good activity against Gram-positive bacteria (Pregnolato et al., 2000).

Anti-Inflammatory Applications

Another research avenue explored the anti-inflammatory potential of derivatives from this compound. Specifically, derivatives synthesized through the condensation of 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide exhibited significant anti-inflammatory activity in a carrageenan-induced acute paw edema model in rats, showcasing their potential in anti-inflammatory drug development (Sachdeva et al., 2013).

Antimycobacterial Activity and QSAR Analysis

Quantitative structure-activity relationship (QSAR) analysis of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles and pyridine-2-carbothioamides has shown that these compounds have significant activity against Mycobacterium tuberculosis and M. avium. The study highlighted the importance of hydrophobicity and electron-withdrawing substituents in enhancing antimycobacterial activity (Klimešová et al., 2000).

Spin Crossover in Iron(II) Complexes

Research into the functionalization of this compound derivatives has also extended into the field of coordination chemistry, specifically in the synthesis of iron(II) complexes that exhibit spin crossover (SCO) properties. These properties are critical for applications in molecular electronics and spintronics, where the magnetic properties of a material can be switched by external stimuli (Attwood et al., 2019).

Organotin Complexes

The interaction of pyridine-2-carbothioamide derivatives with organotin compounds has been studied, revealing potential for enzyme deactivation through the formation of tin-sulphur bonds. This research provides insights into the mechanisms of organotin toxicity and their potential therapeutic applications (Smith & Khoo Lian Ee, 1980).

properties

IUPAC Name

6-sulfanylidene-1H-pyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFPROLFUYFWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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